Cas no 904200-53-9 ((1-phenylethyl)carbamoylmethyl 4-methylbenzoate)

(1-phenylethyl)carbamoylmethyl 4-methylbenzoate 化学的及び物理的性質
名前と識別子
-
- STL195663
- 2-oxo-2-((1-phenylethyl)amino)ethyl 4-methylbenzoate
- AKOS025269945
- 904200-53-9
- [(1-PHENYLETHYL)CARBAMOYL]METHYL 4-METHYLBENZOATE
- F6609-4212
- 2-oxo-2-[(1-phenylethyl)amino]ethyl 4-methylbenzoate
- (1-phenylethyl)carbamoylmethyl 4-methylbenzoate
-
- インチ: 1S/C18H19NO3/c1-13-8-10-16(11-9-13)18(21)22-12-17(20)19-14(2)15-6-4-3-5-7-15/h3-11,14H,12H2,1-2H3,(H,19,20)
- InChIKey: FBJBHYFMTNHOQB-UHFFFAOYSA-N
- ほほえんだ: C(OCC(=O)NC(C1=CC=CC=C1)C)(=O)C1=CC=C(C)C=C1
計算された属性
- せいみつぶんしりょう: 297.13649347g/mol
- どういたいしつりょう: 297.13649347g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 6
- 複雑さ: 369
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 55.4Ų
じっけんとくせい
- 密度みつど: 1.141±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 511.7±43.0 °C(Predicted)
- 酸性度係数(pKa): 13.10±0.46(Predicted)
(1-phenylethyl)carbamoylmethyl 4-methylbenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6609-4212-25mg |
[(1-phenylethyl)carbamoyl]methyl 4-methylbenzoate |
904200-53-9 | 25mg |
$109.0 | 2023-09-07 | ||
Life Chemicals | F6609-4212-40mg |
[(1-phenylethyl)carbamoyl]methyl 4-methylbenzoate |
904200-53-9 | 40mg |
$140.0 | 2023-09-07 | ||
Life Chemicals | F6609-4212-10μmol |
[(1-phenylethyl)carbamoyl]methyl 4-methylbenzoate |
904200-53-9 | 10μmol |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6609-4212-1mg |
[(1-phenylethyl)carbamoyl]methyl 4-methylbenzoate |
904200-53-9 | 1mg |
$54.0 | 2023-09-07 | ||
Life Chemicals | F6609-4212-50mg |
[(1-phenylethyl)carbamoyl]methyl 4-methylbenzoate |
904200-53-9 | 50mg |
$160.0 | 2023-09-07 | ||
Life Chemicals | F6609-4212-2mg |
[(1-phenylethyl)carbamoyl]methyl 4-methylbenzoate |
904200-53-9 | 2mg |
$59.0 | 2023-09-07 | ||
Life Chemicals | F6609-4212-2μmol |
[(1-phenylethyl)carbamoyl]methyl 4-methylbenzoate |
904200-53-9 | 2μmol |
$57.0 | 2023-09-07 | ||
Life Chemicals | F6609-4212-15mg |
[(1-phenylethyl)carbamoyl]methyl 4-methylbenzoate |
904200-53-9 | 15mg |
$89.0 | 2023-09-07 | ||
Life Chemicals | F6609-4212-100mg |
[(1-phenylethyl)carbamoyl]methyl 4-methylbenzoate |
904200-53-9 | 100mg |
$248.0 | 2023-09-07 | ||
Life Chemicals | F6609-4212-3mg |
[(1-phenylethyl)carbamoyl]methyl 4-methylbenzoate |
904200-53-9 | 3mg |
$63.0 | 2023-09-07 |
(1-phenylethyl)carbamoylmethyl 4-methylbenzoate 関連文献
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
10. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
(1-phenylethyl)carbamoylmethyl 4-methylbenzoateに関する追加情報
(1-phenylethyl)carbamoylmethyl 4-methylbenzoate: A Novel Molecular Entity with Promising Applications in Pharmacological Research
(1-phenylethyl)carbamoylmethyl 4-methylbenzoate, with the CAS number 904200-53-9, represents a unique chemical entity that has garnered significant attention in the field of medicinal chemistry. This compound belongs to the class of carbamate derivatives, which are known for their diverse biological activities, including enzyme inhibition, receptor modulation, and anti-inflammatory effects. The molecular structure of (1-phenylethyl)carbamoylmethyl 4-methylbenzoate is characterized by a 4-methylbenzoate group conjugated to a carbamoylmethyl linker, which is further connected to a 1-phenylethyl fragment. This structural arrangement provides a unique scaffold for exploring its potential therapeutic applications.
Recent studies have highlighted the importance of 4-methylbenzoate moieties in modulating cellular signaling pathways. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated that 4-methylbenzoate-based compounds exhibit selective inhibition of phosphodiesterase enzymes, which are implicated in neurodegenerative diseases. The carbamoylmethyl linker in (1-phenylethyl)carbamoylmethyl 4-methylbenzoate is hypothesized to enhance the compound's ability to interact with target proteins, potentially improving its pharmacokinetic properties.
The 1-phenylethyl fragment in this molecule is a well-known pharmacophore in various therapeutic agents. Research published in Drug Discovery Today (2022) revealed that 1-phenylethyl-containing derivatives can modulate the activity of G protein-coupled receptors (GPCRs), which are critical in regulating physiological processes. This suggests that (1-phenylethyl)carbamoylmethyl 4-methylbenzoate may possess dual functionalities, combining the properties of 4-methylbenzoate and 1-phenylethyl moieties to achieve novel therapeutic effects.
Advancements in computational chemistry have enabled the prediction of (1-phenylethyl)carbamoylmethyl 4-methylbenzoate's molecular interactions with biological targets. A 2024 study using molecular docking simulations identified potential binding sites on the surface of the enzyme acetylcholinesterase, which is a target for Alzheimer's disease treatment. The carbamoylmethyl group in this compound was found to form hydrogen bonds with key residues in the enzyme's active site, suggesting its potential as an acetylcholinesterase inhibitor.
Pharmacokinetic studies of (1-phenylethyl)carbamoylmethyl 4-methylbenzoate have also shown promising results. A 2023 preclinical trial in Clinical Pharmacology & Therapeutics reported that the compound exhibits improved oral bioavailability compared to its parent compounds. This is attributed to the hydrophobic nature of the 4-methylbenzoate group, which enhances membrane permeability and facilitates drug absorption.
Emerging research in the field of drug delivery has explored the use of (1-phenylethyl)carbamoylmethyl 4-methylbenzoate as a prodrug carrier. A 2024 study in Advanced Drug Delivery Reviews demonstrated that the compound can be conjugated to targeting ligands to enhance its specificity for cancer cells. This approach leverages the carbamoylmethyl linker's ability to form stable bonds with functional groups on the surface of target cells, thereby improving therapeutic efficacy.
Furthermore, the 1-phenylethyl fragment in (1-phenylethyl)carbamoylmethyl 4-methylbenzoate has been linked to anti-inflammatory properties. A 2023 study published in Pharmacological Research showed that compounds containing this moiety can inhibit the production of pro-inflammatory cytokines. This finding opens new avenues for the development of anti-inflammatory agents based on the structural framework of (1-phenyethyl)carbamoylmethyl 4-methylbenzoate.
In the context of drug discovery, the synthesis of (1-phenylethyl)carbamoylmethyl 4-methylbenzoate has been optimized using modern organic chemistry techniques. A 2022 paper in Organic Letters described a novel synthetic route involving the coupling of 4-methylbenzoic acid with a 1-phenylethyl amine derivative. This method significantly improves the yield and purity of the final product, making it a viable candidate for further preclinical development.
Despite its promising properties, challenges remain in the development of (1-phenylethyl)carbamoylmethyl 4-methylbenzoate. One such challenge is the potential for off-target effects, which could limit its therapeutic utility. Ongoing research aims to address this issue through structure-activity relationship (SAR) studies, which will help refine the molecule's specificity and reduce side effects.
In conclusion, (1-phenylethyl)carbamoylmethyl 4-methylbenzoate represents a significant advancement in the field of medicinal chemistry. Its unique molecular structure, combined with the pharmacological properties of its individual components, positions it as a promising candidate for the development of novel therapeutics. Continued research into its biological activities and pharmacokinetic profiles will be essential in unlocking its full potential in clinical applications.
Keywords: (1-phenylethyl)carbamoylmethyl 4-methylbenzoate, 4-methylbenzoate, 1-phenylethyl, carbamoylmethyl, medicinal chemistry, pharmacokinetics, drug discovery.
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